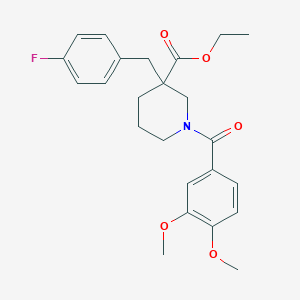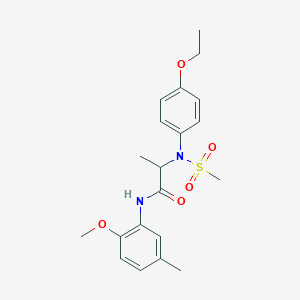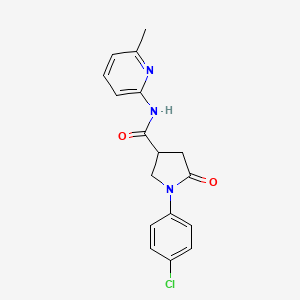
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
描述
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, also known as TBCA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TBCA has been found to inhibit the activity of various enzymes, including the proteasome, histone deacetylases (HDACs), and phosphodiesterases (PDEs), making it a promising candidate for the treatment of cancer, neurodegenerative diseases, and other disorders.
作用机制
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide inhibits the activity of its target enzymes by binding to their active sites and preventing them from carrying out their normal functions. For example, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide binds to the active site of the proteasome and prevents it from degrading proteins, leading to the accumulation of misfolded or damaged proteins and ultimately causing cell death. Similarly, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide binds to the active site of HDACs and prevents them from removing acetyl groups from histone proteins, leading to changes in gene expression. Finally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide binds to the active site of PDEs and prevents them from breaking down cyclic nucleotides, leading to increased levels of these signaling molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide depend on the specific enzyme that it is inhibiting. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins and ultimately causes cell death. Inhibition of HDACs leads to changes in gene expression, which can have a variety of physiological effects depending on the specific genes that are affected. Finally, inhibition of PDEs leads to increased levels of cyclic nucleotides, which can have a variety of physiological effects depending on the specific tissues and cells that are affected.
实验室实验的优点和局限性
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been extensively studied and its mechanism of action is well understood, making it a useful tool for studying the enzymes that it inhibits. However, one limitation of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide in lab experiments is that it may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. One area of interest is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide derivatives that are more selective for specific enzymes or have improved pharmacokinetic properties. Another area of interest is the investigation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide's potential as a treatment for a variety of disorders, including cancer, neurodegenerative diseases, and cardiovascular disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide and its potential off-target effects on other enzymes or proteins.
科学研究应用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of the proteasome, which is responsible for degrading misfolded or damaged proteins in cells. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide a promising candidate for the treatment of cancer, as cancer cells often rely on the proteasome to survive. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been found to inhibit the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide a potential treatment for neurodegenerative diseases, as HDAC inhibitors have been shown to promote the growth of new neurons and improve cognitive function. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been found to inhibit the activity of PDEs, which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide a potential treatment for a variety of disorders, including asthma, pulmonary hypertension, and erectile dysfunction.
属性
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-19(2,3)17-21-22-18(24-17)20-16(23)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNCGJCTQJJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B3975885.png)
![3-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-cyclopentyl-2-piperazinone](/img/structure/B3975893.png)
![N-benzyl-2,5-dichloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975894.png)
![dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate](/img/structure/B3975904.png)

![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3975933.png)



![2-(4-bromophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3975961.png)
![4-[(4-isopropylphenyl)carbonothioyl]morpholine](/img/structure/B3975968.png)
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B3975986.png)